
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
Übersicht
Beschreibung
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrN2O4 It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid typically involves the bromination of a cinnoline derivative followed by ethoxylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Synthesis Pathways
The synthesis of this compound typically involves the bromination of 7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, followed by purification processes such as crystallization or chromatography. The structure can be confirmed using techniques like NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that 6-bromo derivatives exhibit potent antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Case Study:
In vitro tests revealed minimum inhibitory concentrations (MIC) as low as 0.05 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it induces apoptosis in cancer cells through the modulation of specific signaling pathways.
Data Table: Anticancer Activity of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12 | Induction of apoptosis |
MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
A549 (Lung) | 10 | Cell cycle arrest |
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to act as a fluorescent chemosensor for metal ions has been explored, providing insights into its utility in electronic devices.
Fluorescent Probes
Due to its strong fluorescence characteristics, this compound can be utilized as a probe in biological imaging, aiding in the detection of metal ions or biomolecules in live cells.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-hydroxycinnoline-3-carboxylic acid
- 7-Ethoxy-4-hydroxycinnoline-3-carboxylic acid
- 4-Hydroxycinnoline-3-carboxylic acid
Uniqueness
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is unique due to the presence of both bromine and ethoxy groups, which can influence its chemical reactivity and biological activity
Biologische Aktivität
Overview
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS No. 1041853-22-8) is a synthetic compound derived from cinnoline, characterized by its unique molecular structure that includes both bromine and ethoxy functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The molecular formula of this compound is . The presence of halogen and ether functionalities in its structure suggests a diverse range of reactivity, which can be exploited for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator of these targets, influencing key biological pathways including:
- Enzyme Inhibition : It has been noted for its potential to inhibit protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to therapeutic effects in conditions characterized by deregulated PTK activity, such as cancer .
- Signal Transduction : The compound may modulate signal transduction pathways, impacting cellular responses to external stimuli.
In Vitro Studies
Recent studies have demonstrated the effectiveness of this compound in various cell lines:
Cell Line | IC50 Value (µM) | Effect Observed |
---|---|---|
HeLa (Cervical Cancer) | 1.7 | Significant reduction in cell viability |
A375 (Melanoma) | 0.87 | Inhibition of tumor growth |
HCT116 (Colon Carcinoma) | 0.55 | Induction of apoptosis |
These results indicate a promising anticancer potential for the compound, warranting further investigation into its mechanisms and therapeutic applications .
Case Studies
- Cancer Treatment : In a study involving human cancer cell lines, this compound exhibited potent cytotoxic effects, particularly against HeLa cells, with an IC50 value of 1.7 µM. This suggests its potential as a lead compound for developing new anticancer therapies.
- Protein Kinase Inhibition : The compound has shown promise as an inhibitor of specific protein kinases involved in tumor progression. Its ability to inhibit EGF receptor kinase activity has implications for treating cancers associated with receptor deregulation .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : Its structure makes it a candidate for further modifications aimed at enhancing its biological activity and selectivity.
- Biochemical Probes : It can be utilized as a tool for studying enzyme interactions and cellular pathways.
Eigenschaften
IUPAC Name |
6-bromo-7-ethoxy-4-oxo-1H-cinnoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-8-4-7-5(3-6(8)12)10(15)9(11(16)17)14-13-7/h3-4H,2H2,1H3,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCCPBVPMNOYLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)NN=C(C2=O)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216443 | |
Record name | 6-Bromo-7-ethoxy-4-hydroxy-3-cinnolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041853-22-8 | |
Record name | 6-Bromo-7-ethoxy-4-hydroxy-3-cinnolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1041853-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-ethoxy-4-hydroxy-3-cinnolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.